1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Triazolopyrimidine Drug Discovery Physicochemical Properties

This distinctive triazolopyrimidine offers a sterically demanding, aromatic-rich 2-(4-methoxyphenyl) group, critically altering target engagement versus simpler 2-alkyl analogs. Ideal for controlled, paired SAR experiments on dCTPase and for expanding chemical diversity in anticancer libraries. Its unique substitution pattern makes it essential for probing steric tolerance in hit-to-lead programs, delivering data impossible to obtain with generic core scaffolds.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B5401934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)OC)C(=O)C
InChIInChI=1S/C15H14N4O2/c1-9-13(10(2)20)8-16-15-17-14(18-19(9)15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3
InChIKeyGCRZFAJOFPIHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone: A Triazolopyrimidine Scaffold for Targeted Chemical Biology Procurement


1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic small-molecule heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) chemotype, a privileged scaffold extensively explored in medicinal chemistry for anticancer, anti-infective, and neuroprotective applications [1]. The compound features a distinctive 2-(4-methoxyphenyl) substitution combined with a 7-methyl group and a 6-acetyl moiety, a specific substitution pattern that places it within the structural space of 2,7-disubstituted triazolopyrimidines linked to antiproliferative activity [2]. Closely related analogs bearing a 2-(methoxymethyl) group in place of the 4-methoxyphenyl substituent have been characterized as inhibitors of human dCTP pyrophosphatase 1 (dCTPase), a target implicated in cancer cell nucleotide metabolism [3].

Why Generic Substitution Within the Triazolopyrimidine Class Fails for 1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is notoriously sensitive to even minor peripheral modifications, with substitution pattern and position critically dictating both biological target engagement and selectivity profile [1]. Literature precedent demonstrates that changing the substituent at the 2-position—for example, from a methoxymethyl to a 4-methoxyphenyl group—dramatically alters lipophilicity, steric bulk, and potential π-stacking interactions, parameters known to govern target binding within this chemotype [2]. Furthermore, positional isomerism within the TP core is pharmacologically significant: the 7-methyl-6-acetyl motif present in this compound differs fundamentally from the 5-methyl-4,7-dihydro substitution found in structurally isomeric analogs, with distinct implications for ring tautomerism, planarity, and resultant biological activity . Simple generic substitution based on core scaffold identity alone therefore risks selecting a compound with divergent and untested pharmacological properties.

Quantitative Differentiation Evidence for 1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Against Its Closest Analogs


Distinct 2-Position Substituent Enables a Unique Physicochemical Profile Relative to 2-(Methoxymethyl) Analog

The target compound bears a 2-(4-methoxyphenyl) substituent, replacing the 2-(methoxymethyl) group found in the closest characterized analog 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one [1]. This substitution markedly increases molecular weight and lipophilicity and introduces an aromatic ring system capable of π-π and hydrophobic interactions absent in the methoxymethyl analog. Such physicochemical divergence is known within the TP class to influence membrane permeability and target binding, and cannot be assumed to yield equivalent biological outcomes without direct testing [2].

Triazolopyrimidine Drug Discovery Physicochemical Properties

Regioisomeric Differentiation from the 7-(4-Methoxyphenyl)-5-methyl Series with Implications for Biological Conformation

The target compound features a 2-(4-methoxyphenyl)-7-methyl-6-acetyl arrangement, which is regioisomeric to the commercially listed 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone series . In the triazolopyrimidine ring system, the 2- vs. 7- position of the aryl substituent dictates fundamentally different electronic environments, ring tautomerism, and molecular conformation, as demonstrated by structural studies of related 2,7-disubstituted TPs with antiproliferative activity [1]. The target's 2-aryl substitution positions the methoxyphenyl directly on the triazole ring, whereas the 7-aryl regioisomer places it on the dihydropyrimidine ring—a distinction known to alter target engagement profiles in analogous TP-based kinase and tubulin inhibitors.

Triazolopyrimidine Positional Isomerism SAR

Target Class Engagement Inferred from Structural Proximity to a Known dCTP Pyrophosphatase 1 Inhibitor Chemotype

A structurally proximal analog, 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one, has been characterized as an inhibitor of human dCTP pyrophosphatase 1 (dCTPase), displaying 8% inhibition at 10 µM in biochemical assays [1]. This enzyme is an emerging target in cancer biology, where its inhibition disrupts nucleotide pool homeostasis and promotes genome instability [2]. The target compound shares the identical 7-methyl-6-acetyl-triazolopyrimidine core with a divergent 2-substituent (4-methoxyphenyl vs. methoxymethyl). While no direct activity data exist for the target compound, its structural membership within this dCTPase-targeted chemotype establishes a plausible and testable activity hypothesis that does not extend to more distantly substituted TP analogs.

dCTPase Enzyme Inhibition Cancer Metabolism

Antiproliferative Potential Inferred from the 2,7-Disubstituted Triazolopyrimidine Pharmacophore Class

A series of 2,7-disubstituted triazolo[1,5-a]pyrimidines has been reported to exhibit antiproliferative activity against Bel-7402, HT-1080, and WI-38 cell lines in MTT assays [1]. The target compound, bearing both a 2-aryl substituent and a 7-methyl group, belongs structurally to this 2,7-disubstituted subclass. While the specific antiproliferative potency of this exact compound has not been published, its core substitution architecture is consistent with the pharmacophoric requirements established in these studies. In contrast, TP analogs lacking the 2-aryl-7-methyl-6-acetyl triad fall outside this characterized antiproliferative SAR space.

Anticancer Antiproliferative Triazolopyrimidine

Scaffold-Level Differentiation from Pyrazolo[1,5-a]pyrimidine and Quinoline Analog Classes in Antiparasitic Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been shown to be more potent than pyrazolo[1,5-a]pyrimidine and quinoline analogues in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with triazolopyrimidine derivatives achieving IC50 values of 0.08–1.3 µM while showing minimal inhibition (0–30% at 50 µM) against the human HsDHODH homologue [1]. Although the target compound was not among those explicitly tested, this class-level selectivity advantage is contingent on the triazolo core and is not shared by pyrazolopyrimidine or quinoline scaffolds. Any procurement decision that substitutes a non-triazolopyrimidine scaffold for this compound in antimalarial screening would forfeit this demonstrated selectivity profile.

Antimalarial PfDHODH Selectivity

Recommended Research and Procurement Application Scenarios for 1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone


Structure-Activity Relationship (SAR) Expansion Around dCTP Pyrophosphatase 1 Inhibition

This compound is optimally deployed as a tool molecule for SAR expansion studies targeting human dCTPase. Its 2-(4-methoxyphenyl) substituent provides a sterically demanding, aromatic-rich alternative to the previously characterized 2-(methoxymethyl) analog that demonstrated 8% enzyme inhibition at 10 µM [1]. By comparing activity profiles between these two 2-substituted variants, researchers can probe the steric and electronic tolerance of the dCTPase active site—information critical for hit-to-lead optimization. Procurement from a vendor supplying both the target compound and the methoxymethyl analog enables controlled, paired SAR experiments.

Focused Antiproliferative Screening in 2,7-Disubstituted Triazolopyrimidine Libraries

Given the established antiproliferative activity of the 2,7-disubstituted triazolo[1,5-a]pyrimidine chemotype against Bel-7402, HT-1080, and WI-38 cell lines [2], this compound is a logical inclusion in focused screening libraries for anticancer drug discovery. Its specific 2-(4-methoxyphenyl)-7-methyl-6-acetyl substitution pattern expands the chemical diversity of the library beyond simpler alkyl or halogen-substituted analogs, potentially capturing SAR trends that narrower compound collections would miss. Procurement in multi-milligram quantities suitable for dose-response MTT assays is recommended.

Regioisomeric Selectivity Profiling for Triazolopyrimidine Target Engagement

The availability of the isomeric 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone enables controlled regioisomeric selectivity profiling experiments. By testing both the 2-aryl (target) and 7-aryl (isomer) variants in parallel against a panel of biological targets, researchers can directly quantify the impact of substitution position on target engagement—a fundamental question in TP medicinal chemistry. This comparative procurement strategy is only feasible when both regioisomers are sourced from the same or comparable suppliers.

Antimalarial Scaffold-Hopping Studies with Human DHODH Counterscreening

For antimalarial programs, this triazolopyrimidine compound can serve as a scaffold representative in PfDHODH vs. HsDHODH selectivity panels. The triazolopyrimidine class has demonstrated IC50 values of 0.08–1.3 µM against PfDHODH with minimal human enzyme inhibition [3]. Including this specific compound with its unique 2-(4-methoxyphenyl) moiety in such panels generates structure-selectivity data that refines the understanding of substituent effects on species-specific DHODH inhibition, directly informing lead optimization decisions.

Quote Request

Request a Quote for 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.